4-(4,6,8-Trimethyl-3-nonanyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6,8-Trimethyl-3-nonanyl)benzenesulfonic acid is a complex organic compound known for its unique structural properties and diverse applications. It is a derivative of benzenesulfonic acid, characterized by the presence of a branched alkyl chain attached to the benzene ring. This compound is of significant interest in various fields, including chemistry, biology, and industry, due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6,8-Trimethyl-3-nonanyl)benzenesulfonic acid typically involves the sulfonation of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with sulfur trioxide in the presence of fuming sulfuric acid . The reaction conditions often require controlled temperatures and the use of a catalyst to ensure the formation of the desired sulfonic acid derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of advanced chemical reactors and continuous flow processes. These methods ensure high yield and purity of the product. The process may also include steps for purification and crystallization to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-(4,6,8-Trimethyl-3-nonanyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonates.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and various reducing agents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and other substituted benzene compounds. These products have diverse applications in different fields .
Scientific Research Applications
4-(4,6,8-Trimethyl-3-nonanyl)benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4,6,8-Trimethyl-3-nonanyl)benzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with various substrates, facilitating catalytic processes. The compound may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: A simpler sulfonic acid derivative with a methyl group attached to the benzene ring.
2-(4,6,8-Trimethyl-2-nonanyl)benzenesulfonic acid: A structurally similar compound with slight variations in the alkyl chain.
Uniqueness
4-(4,6,8-Trimethyl-3-nonanyl)benzenesulfonic acid is unique due to its branched alkyl chain, which imparts distinct physical and chemical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other sulfonic acid derivatives may not be able to achieve .
Properties
CAS No. |
742022-24-8 |
---|---|
Molecular Formula |
C18H30O3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-(4,6,8-trimethylnonan-3-yl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-6-18(15(5)12-14(4)11-13(2)3)16-7-9-17(10-8-16)22(19,20)21/h7-10,13-15,18H,6,11-12H2,1-5H3,(H,19,20,21) |
InChI Key |
IMRAQEPVUVPOHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)O)C(C)CC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.